molecular formula C9H9N5O4S B5246140 5-[(4-nitrophenyl)methylsulfonyl]-1H-1,2,4-triazol-3-amine

5-[(4-nitrophenyl)methylsulfonyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B5246140
M. Wt: 283.27 g/mol
InChI Key: BMDISNAOAJURMB-UHFFFAOYSA-N
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Description

5-[(4-nitrophenyl)methylsulfonyl]-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a nitrophenyl group, a methylsulfonyl group, and an amine group attached to the triazole ring

Preparation Methods

The synthesis of 5-[(4-nitrophenyl)methylsulfonyl]-1H-1,2,4-triazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration of Benzyl Chloride: Benzyl chloride is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-nitrobenzyl chloride.

    Formation of Methylsulfonyl Derivative: The 4-nitrobenzyl chloride is then reacted with sodium methylsulfinate to form 4-nitrobenzyl methyl sulfone.

    Cyclization with Hydrazine: The 4-nitrobenzyl methyl sulfone is cyclized with hydrazine hydrate to form the triazole ring, resulting in the formation of this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

5-[(4-nitrophenyl)methylsulfonyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methylsulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, potassium permanganate, and chromium trioxide. Major products formed from these reactions include amine derivatives, substituted triazoles, and oxidized triazole compounds.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Research has explored its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(4-nitrophenyl)methylsulfonyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and proteins, leading to the inhibition of their activity. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential cellular components in bacteria and fungi. In cancer cells, the compound induces apoptosis by activating specific signaling pathways that lead to programmed cell death.

Comparison with Similar Compounds

5-[(4-nitrophenyl)methylsulfonyl]-1H-1,2,4-triazol-3-amine can be compared with other triazole derivatives, such as:

    1,2,4-Triazole: A simple triazole compound with antifungal properties.

    Fluconazole: A triazole antifungal medication used to treat fungal infections.

    Voriconazole: Another triazole antifungal agent with a broad spectrum of activity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[(4-nitrophenyl)methylsulfonyl]-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O4S/c10-8-11-9(13-12-8)19(17,18)5-6-1-3-7(4-2-6)14(15)16/h1-4H,5H2,(H3,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDISNAOAJURMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=NC(=NN2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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